molecular formula C15H25NOS B14186445 Morpholine, 4-[1-propyl-1-(2-thienyl)butyl]- CAS No. 835654-29-0

Morpholine, 4-[1-propyl-1-(2-thienyl)butyl]-

Cat. No.: B14186445
CAS No.: 835654-29-0
M. Wt: 267.4 g/mol
InChI Key: XSAQEXCVEKLSSZ-UHFFFAOYSA-N
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Description

Morpholine, 4-[1-propyl-1-(2-thienyl)butyl]- is a chemical compound with a complex structure that includes a morpholine ring and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholine, 4-[1-propyl-1-(2-thienyl)butyl]- typically involves the reaction of morpholine with a thienyl-containing alkyl halide under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom in the morpholine ring attacks the carbon atom in the alkyl halide, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-[1-propyl-1-(2-thienyl)butyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the thienyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Morpholine, 4-[1-propyl-1-(2-thienyl)butyl]- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of morpholine, 4-[1-propyl-1-(2-thienyl)butyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler compound with a similar ring structure but without the thienyl group.

    Thiazole Derivatives: Compounds containing a thiazole ring, which is structurally related to the thienyl group.

Uniqueness

Morpholine, 4-[1-propyl-1-(2-thienyl)butyl]- is unique due to the presence of both the morpholine ring and the thienyl group, which confer distinct chemical properties and potential applications. The combination of these structural features makes it a valuable compound for various scientific and industrial purposes.

Properties

CAS No.

835654-29-0

Molecular Formula

C15H25NOS

Molecular Weight

267.4 g/mol

IUPAC Name

4-(4-thiophen-2-ylheptan-4-yl)morpholine

InChI

InChI=1S/C15H25NOS/c1-3-7-15(8-4-2,14-6-5-13-18-14)16-9-11-17-12-10-16/h5-6,13H,3-4,7-12H2,1-2H3

InChI Key

XSAQEXCVEKLSSZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)(C1=CC=CS1)N2CCOCC2

Origin of Product

United States

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